Pentafluorophenylhydrazine
Overview
Description
Pentafluorophenylhydrazine is a fluorinated organic compound with the chemical formula C6H3F5N2. It is known for its unique properties due to the presence of five fluorine atoms attached to the phenyl ring. This compound is often used as a reagent in organic synthesis and analytical chemistry due to its ability to form stable derivatives with various functional groups .
Mechanism of Action
Target of Action
Pentafluorophenylhydrazine (PFPH) primarily targets apurinic/apyrimidinic (AP) sites in cellular DNA . AP sites are common DNA lesions that arise from spontaneous hydrolysis of the N-glycosidic bond and base-excision repair mechanisms of the modified bases .
Mode of Action
PFPH interacts with its targets through a process of derivatization . This involves enzymatic digestion of AP site-containing DNA by endo- and exonucleases, followed by derivatization with PFPH . An isotopically labeled PFPH derivative is then added as an internal standard .
Biochemical Pathways
The interaction of PFPH with AP sites affects the DNA repair pathway . AP sites are formed from oxidation, halogenation, alkylation, and nitrosylation reactions at the nucleobases . By targeting these sites, PFPH plays a role in the body’s response to DNA damage.
Result of Action
The action of PFPH results in the quantification of AP sites in genomic DNA . This is achieved through a combination of PFPH derivatization and liquid chromatography–coupled tandem mass spectrometry (LC-MS/MS) analysis . The method allows for sensitive and selective quantification of AP sites in DNA .
Action Environment
The action, efficacy, and stability of PFPH can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Pentafluorophenylhydrazine plays a significant role in various biochemical reactions. It is commonly used as a derivatizing agent in analytical chemistry, particularly in the quantification of apurinic/apyrimidinic sites in cellular DNA . This compound interacts with enzymes such as endonucleases and exonucleases during the enzymatic digestion of DNA. The compound forms stable derivatives with aldehydic groups, which can then be quantified using liquid chromatography-mass spectrometry (LC-MS/MS) . These interactions are crucial for the accurate measurement of DNA damage and repair mechanisms.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is used to quantify DNA lesions, specifically apurinic/apyrimidinic sites, which are common DNA lesions resulting from spontaneous hydrolysis and base-excision repair mechanisms . The presence of this compound in cellular assays allows for the sensitive and selective detection of these lesions, providing valuable information on DNA damage and repair pathways. Additionally, this compound can influence cell signaling pathways and gene expression by interacting with DNA and other biomolecules involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable derivatives with aldehydic groups in DNA. This interaction is facilitated by the compound’s high reactivity towards carbonyl groups, allowing it to bind to apurinic/apyrimidinic sites in DNA . The resulting derivatives can be quantified using LC-MS/MS, providing a sensitive and accurate measure of DNA damage. This compound also exhibits enzyme inhibition or activation properties, depending on the specific biochemical context. These interactions can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its reactivity may decrease over extended periods. Studies have shown that this compound can maintain its effectiveness in quantifying DNA lesions for several months when stored properly . Long-term exposure to environmental factors such as light and moisture can lead to degradation and reduced efficacy. It is essential to monitor the stability of this compound in laboratory settings to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, this compound can induce adverse effects, including toxicity and cellular damage . It is crucial to determine the appropriate dosage for specific experimental conditions to minimize potential risks and ensure the accuracy of the results. Threshold effects and toxicological profiles should be carefully evaluated in animal studies to establish safe and effective dosage ranges.
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . The metabolic pathways of this compound involve its interaction with enzymes and cofactors involved in DNA repair and damage response mechanisms. The compound’s ability to form stable derivatives with aldehydic groups in DNA is a key aspect of its metabolic activity. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with various biomolecules, leading to its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function, influencing its overall efficacy in biochemical assays.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is known to target DNA within the nucleus, where it forms stable derivatives with apurinic/apyrimidinic sites . This localization is facilitated by the compound’s ability to interact with nuclear proteins and DNA repair enzymes. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorophenylhydrazine can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Pentafluorophenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentafluorophenyl diazonium salts.
Reduction: It can be reduced to form pentafluorophenylamine.
Substitution: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Pentafluorophenyl diazonium salts.
Reduction: Pentafluorophenylamine.
Substitution: Various substituted pentafluorophenyl derivatives.
Scientific Research Applications
Pentafluorophenylhydrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylhydrazine: Lacks fluorine atoms, making it less reactive and less stable compared to pentafluorophenylhydrazine.
Trifluoromethylphenylhydrazine: Contains fewer fluorine atoms, resulting in different reactivity and stability profiles.
Pentafluorobenzylhydroxylamine: Similar in structure but contains a hydroxylamine group instead of a hydrazine group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of five fluorine atoms, which significantly enhance its reactivity and stability. This makes it a valuable reagent in various chemical and analytical applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUWCJUPSUFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232003 | |
Record name | (Pentafluorophenyl)hydrazine | |
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Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan flakes; [Alfa Aesar MSDS] | |
Record name | Pentafluorophenylhydrazine | |
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CAS No. |
828-73-9 | |
Record name | (Pentafluorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (Pentafluorophenyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828739 | |
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Record name | (Pentafluorophenyl)hydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88334 | |
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Record name | (Pentafluorophenyl)hydrazine | |
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Record name | Pentafluorophenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.442 | |
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Record name | (PENTAFLUOROPHENYL)HYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97PJY742J | |
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Retrosynthesis Analysis
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